α-Halocarbonsäure-Derivate

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.

In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.

In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.

Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

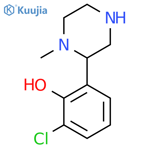

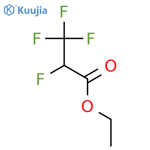

|

Acetic acid, trifluoro-, 3-methyl-2-butenyl ester | 77949-43-0 | C7H9F3O2 |

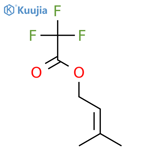

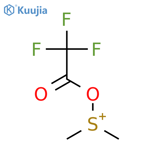

|

Sulfonium,dimethyl[(2,2,2-trifluoroacetyl)oxy]- | 57738-65-5 | C4H6F3O2S |

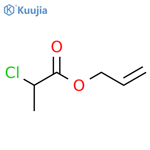

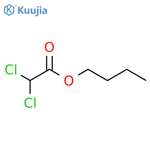

|

Propanoic acid,2-chloro-, 2-propen-1-yl ester | 55360-11-7 | C6H9ClO2 |

|

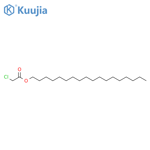

Acetic acid, 2-chloro-,octadecyl ester | 5348-82-3 | C20H39ClO2 |

|

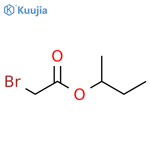

sec-Butyl 2-Bromoacetate | 5205-36-7 | C6H11BrO2 |

|

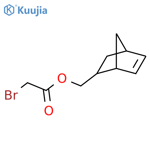

Acetic acid, 2-bromo-,bicyclo[2.2.1]hept-5-en-2-ylmethyl ester | 61898-25-7 | C10H13BrO2 |

|

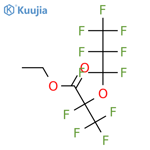

Propanoic acid,2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ethyl ester | 79851-29-9 | C8H5F11O3 |

|

Ethyl 2,3,3,3-Tetrafluoropropionate | 399-92-8 | C5H6F4O2 |

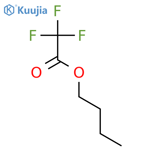

|

n-Butyl Trifluoroacetate | 367-64-6 | C6H9F3O2 |

|

Acetic acid,2,2-dichloro-, butyl ester | 29003-73-4 | C6H10Cl2O2 |

Verwandte Literatur

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

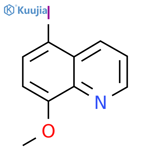

5-Iodo-8-methoxyquinoline Cas No: 17012-46-3

5-Iodo-8-methoxyquinoline Cas No: 17012-46-3 -

-